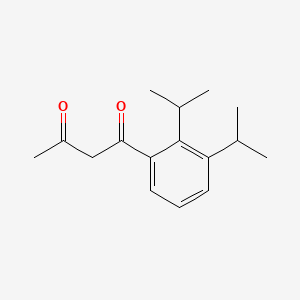

1-(Diisopropylphenyl)butane-1,3-dione

Description

Properties

CAS No. |

85005-62-5 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

1-[2,3-di(propan-2-yl)phenyl]butane-1,3-dione |

InChI |

InChI=1S/C16H22O2/c1-10(2)13-7-6-8-14(16(13)11(3)4)15(18)9-12(5)17/h6-8,10-11H,9H2,1-5H3 |

InChI Key |

MAIKJEHQRKKPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)CC(=O)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

1-(Diisopropylphenyl)butane-1,3-dione chemical structure and properties

An In-depth Technical Guide to 1-(Diisopropylphenyl)butane-1,3-dione: Structure, Properties, and Applications

Introduction

Beta-dicarbonyl compounds represent a cornerstone of organic chemistry, valued for their unique electronic properties, versatile reactivity, and profound impact on fields ranging from medicinal chemistry to materials science. Within this class, 1,3-diketones are particularly notable for their ability to exist in a dynamic equilibrium between keto and enol forms, a phenomenon known as tautomerism. This behavior underpins their utility as key synthetic intermediates and as exceptional chelating agents for a wide array of metal ions.

This guide focuses on a specific, sterically-hindered derivative: this compound. The incorporation of a diisopropylphenyl moiety introduces significant steric bulk and lipophilicity, which modulates the molecule's chemical behavior and opens avenues for specialized applications. This document provides a comprehensive exploration of its structure, isomerism, physicochemical properties, synthetic methodologies, and potential applications, tailored for professionals in chemical research and drug development.

Molecular Structure and Isomerism

Chemical Identity

The fundamental structure consists of a butane-1,3-dione core attached to a diisopropyl-substituted phenyl ring. The precise substitution pattern on the phenyl ring is critical and defines the specific isomer. The most commonly referenced isomer is 1-(2,4-bis(isopropyl)phenyl)butane-1,3-dione.

-

IUPAC Name: 1-[2,4-di(propan-2-yl)phenyl]butane-1,3-dione[1]

-

CAS Number: 59863-33-1[1]

-

Molecular Formula: C₁₆H₂₂O₂[1]

-

Molecular Weight: 246.34 g/mol [1]

Isomerism of the Diisopropylphenyl Group

The term "diisopropylphenyl" is ambiguous without specifying the positions of the two isopropyl groups on the benzene ring. The substitution pattern profoundly influences the molecule's steric environment and, consequently, its reactivity and utility, particularly in coordination chemistry.

-

2,4-Diisopropyl (Referenced Compound): Offers a balance of steric hindrance and accessibility.

-

2,6-Diisopropyl (Dipp): Provides maximum steric shielding around the dione moiety. The 2,6-diisopropylphenyl (Dipp) group is well-known for its ability to stabilize reactive species and control ligand coordination numbers due to its significant bulk.[2][3]

-

3,5-Diisopropyl: Presents the least steric hindrance adjacent to the point of attachment, influencing reactivity differently from the other isomers.

Caption: The equilibrium between the diketo and enol forms, highlighting key stabilization factors for the enol tautomer.

Physicochemical and Spectroscopic Properties

Computed Physical Properties

The following table summarizes key computed physicochemical properties for 1-(2,4-bis(isopropyl)phenyl)butane-1,3-dione, providing insight into its behavior in various chemical systems.

| Property | Value | Source |

| Molecular Weight | 246.34 g/mol | [1] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 (in keto form), 1 (in enol form) | PubChem |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 246.161979940 Da | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

Note: These properties are computationally derived and may differ from experimental values.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for confirming the structure and assessing the keto-enol equilibrium.

-

¹H NMR: The proton NMR spectrum is the most direct method for observing and quantifying the tautomeric forms.

-

Enol Form: A characteristic, sharp singlet will appear far downfield (typically δ 15-17 ppm) corresponding to the strongly hydrogen-bonded enolic proton. A singlet around δ 6.0-6.5 ppm for the vinyl proton (=CH-) would also be present.

-

Keto Form: A singlet corresponding to the two methylene protons (-CH₂-) situated between the carbonyls would be observed around δ 3.8-4.2 ppm. [4] * Common Signals: Complex multiplets for the aromatic protons and the isopropyl methine (-CH) and doublet signals for the isopropyl methyl (-CH₃) groups will be present for both tautomers. The ratio of the integrals for the unique enol and keto signals allows for the determination of the equilibrium constant (Keq). [5][6]

-

-

¹³C NMR:

-

Keto Form: Two distinct carbonyl signals would be expected in the δ 190-210 ppm region. A methylene carbon signal would appear around δ 50-60 ppm.

-

Enol Form: One carbonyl signal remains, while the other is replaced by a deshielded enolic carbon (-C-OH) around δ 170-190 ppm. A vinyl carbon signal (=CH-) would also appear.

-

-

Infrared (IR) Spectroscopy:

-

Keto Form: Shows two strong C=O stretching absorptions between 1700 and 1730 cm⁻¹.

-

Enol Form: Exhibits a broad O-H stretch (2500-3200 cm⁻¹), a conjugated C=O stretch at a lower frequency (1600-1640 cm⁻¹), and a C=C stretch (1540-1580 cm⁻¹). The presence of both sets of peaks indicates a mixture of tautomers.

-

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 246.16).

Synthesis and Reactivity

Synthetic Methodology: Claisen Condensation

The most direct and widely employed method for synthesizing β-diketones is the Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester. For this compound, this would involve the reaction of a substituted acetophenone with an acetate ester, such as ethyl acetate.

Sources

- 1. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diisopropylphenyl group - Wikipedia [en.wikipedia.org]

- 3. Effective control of ligation and geometric isomerism: direct comparison of steric properties associated with bis-mesityl and bis-diisopropylphenyl m-terphenyl isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(Diisopropylphenyl)butane-1,3-dione

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and its corresponding enol isomer.[1] This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation.[1][2][3] This technical guide provides an in-depth analysis of the keto-enol tautomerism of a sterically hindered β-diketone, 1-(diisopropylphenyl)butane-1,3-dione. We will explore the structural factors governing its tautomeric equilibrium, detail rigorous experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the profound influence of solvent effects. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of tautomeric equilibria in complex molecular systems.

Foundational Principles of Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The keto-enol equilibrium is a classic example, involving the migration of a proton and the shifting of bonding electrons.[1]

-

Keto form: Contains a carbonyl group (C=O) and an adjacent α-carbon bearing at least one hydrogen.

-

Enol form: Contains a hydroxyl group (-OH) bonded to a carbon that is part of a C=C double bond.

For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.

The β-Dicarbonyl System: A Paradigm of Enol Stability

In 1,3-dicarbonyl systems, such as acetylacetone, the enol form can be the major or even predominant species at equilibrium.[3] This enhanced stability is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via an intramolecular hydrogen bond with the oxygen of the nearby carbonyl group.[1][2] This chelation effect is a significant enthalpic driving force favoring enolization.[4]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed; it is a dynamic process highly sensitive to several factors:

-

Substituent Effects: The electronic and steric nature of substituents on the β-dicarbonyl skeleton can dramatically alter the relative stabilities of the tautomers.[5][6] Electron-withdrawing groups can increase enol content, while bulky substituents may introduce steric strain that can favor one form over the other.[6][7]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.[1][4][8] Generally, nonpolar, aprotic solvents favor the enol form, as they do not compete with the intramolecular hydrogen bond.[2][9] Conversely, polar, protic solvents can solvate the carbonyl groups of the keto form and disrupt the intramolecular hydrogen bond of the enol, often shifting the equilibrium towards the keto tautomer.[2][8] This is often referred to as Meyer's Rule.[4]

-

Temperature: The tautomeric equilibrium is a thermodynamic process, and thus, changes in temperature can shift the equilibrium position.[10] Variable temperature NMR studies are instrumental in determining the thermodynamic parameters (ΔG, ΔH, and ΔS) of the interconversion.[11]

Subject Molecule: 1-(2,6-Diisopropylphenyl)butane-1,3-dione

For this guide, we will focus on the 2,6-diisopropylphenyl isomer, as it presents the most significant steric challenge to the system.

Structural Analysis and Postulated Effects

The structure of 1-(2,6-diisopropylphenyl)butane-1,3-dione combines the classic acetylacetone framework with a highly bulky aromatic substituent. This unique combination leads to several hypotheses regarding its tautomeric behavior:

-

Steric Hindrance: The two ortho-isopropyl groups are expected to exert significant steric hindrance. This could force the phenyl ring to twist out of the plane of the β-dicarbonyl moiety.

-

Impact on Enol Form: For the enol form to achieve maximal stability from conjugation, the entire system (including the phenyl ring) prefers to be planar. The steric clash from the isopropyl groups may disrupt this planarity, potentially destabilizing the enol form relative to less hindered analogues like 1-phenylbutane-1,3-dione (benzoylacetone).[12][13][14]

-

Electronic Effects: The isopropyl groups are weakly electron-donating, which might slightly decrease the acidity of the α-protons and thus marginally disfavor enolization.

The central question is how these competing steric and electronic factors will influence the final equilibrium position.

Caption: Keto-enol equilibrium of this compound.

Experimental Characterization by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the ratio of keto and enol tautomers in solution.[4][11] The interconversion between tautomers is typically slow on the NMR timescale, meaning that separate, distinct signals are observed for each form.[4][7][15]

Theoretical Basis: Diagnostic Chemical Shifts

The different chemical environments of protons in the keto and enol forms give rise to characteristic signals:

-

Keto Tautomer:

-

α-Methylene Protons (-CH₂-): A sharp singlet typically appearing between δ 3.0 and 4.0 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.

-

-

Enol Tautomer:

-

Enolic Proton (-OH): A broad singlet, highly deshielded due to the intramolecular hydrogen bond, appearing far downfield between δ 12.0 and 17.0 ppm.

-

Vinyl Proton (=CH-): A singlet between δ 5.0 and 6.0 ppm.

-

Methyl Protons (-CH₃): A singlet, often slightly upfield from its keto counterpart, around δ 2.0-2.2 ppm.

-

Experimental Protocol: Quantitative ¹H NMR Analysis

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism.

Materials:

-

1-(2,6-Diisopropylphenyl)butane-1,3-dione

-

Deuterated solvents (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

-

NMR tubes, volumetric flasks, pipettes

-

NMR Spectrometer (≥400 MHz recommended for good signal dispersion)

Procedure:

-

Sample Preparation: Accurately prepare a solution of known concentration (e.g., 20 mg/mL) of the compound in the chosen deuterated solvent.

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., >1 hour) to ensure the tautomeric equilibrium is established.

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure the spectral width is large enough to include the downfield enolic proton signal (e.g., -2 to 18 ppm).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification. A value of 30 seconds is often a safe starting point.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Carefully integrate the diagnostic signals. The most reliable signals for integration are the keto α-methylene singlet and the enol vinyl singlet, as they are well-separated and each represents a unique tautomer.[16][17]

-

Data Interpretation: Calculating the Tautomeric Ratio

The percentage of each tautomer can be calculated from the integrated areas of their respective signals.

-

Let Iketo be the integral of the α-methylene protons (-CH₂-). Since this signal represents 2 protons, the relative molar amount is proportional to Iketo / 2.

-

Let Ienol be the integral of the vinyl proton (=CH-). This signal represents 1 proton, so the relative molar amount is proportional to Ienol / 1.

% Enol = [ (Ienol) / ( (Iketo / 2) + Ienol ) ] × 100

% Keto = 100 - % Enol

The equilibrium constant, Keq, is then:

Keq = [Enol] / [Keto] = (% Enol) / (% Keto)

The Critical Role of Solvent Effects

To rigorously probe the system, the ¹H NMR analysis should be repeated in a series of solvents with varying polarities and hydrogen-bonding capabilities.

Experimental Design: A Multi-Solvent Study

A robust study would include:

-

Aprotic, Nonpolar: Benzene-d₆, Carbon Tetrachloride (CCl₄)

-

Aprotic, Polar: Chloroform-d, Acetone-d₆, DMSO-d₆

-

Protic, Polar: Methanol-d₄, Water (D₂O)

This allows for a systematic evaluation of how intermolecular forces compete with the stabilizing intramolecular forces of the enol tautomer.

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Predicted Results and Interpretation

Based on established principles, we can predict the trend in enol content.

| Solvent | Solvent Type | Predicted Enol % | Rationale |

| Benzene-d₆ | Aprotic, Nonpolar | High | The nonpolar environment strongly favors the less polar, intramolecularly hydrogen-bonded enol form. |

| Chloroform-d | Aprotic, Weakly Polar | High | Similar to nonpolar solvents, CDCl₃ does not significantly disrupt the internal hydrogen bond.[18][19] |

| Acetone-d₆ | Aprotic, Polar | Intermediate | The polar nature of acetone can stabilize the keto form's dipole moment, and its carbonyl oxygen can act as a weak H-bond acceptor, slightly disfavoring the enol.[19] |

| DMSO-d₆ | Aprotic, Highly Polar | Low-Intermediate | DMSO is a strong hydrogen bond acceptor and will compete effectively with the intramolecular H-bond, stabilizing the enol's OH group while also solvating the keto form.[4] |

| Methanol-d₄ | Protic, Polar | Low | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating both tautomers and disrupting the enol's internal hydrogen bond, shifting the equilibrium toward the keto form.[8][18] |

Key Insight: For 1-(2,6-diisopropylphenyl)butane-1,3-dione, the overall percentage of the enol form might be lower across all solvents compared to a non-hindered analogue like benzoylacetone. This would be direct evidence that the steric hindrance from the ortho-isopropyl groups successfully disrupts the planarity required for optimal enol stabilization, tipping the thermodynamic balance back towards the keto form.

Conclusion and Field Implications

The study of the keto-enol tautomerism of 1-(2,6-diisopropylphenyl)butane-1,3-dione provides a compelling case study in the balance of steric, electronic, and solvent effects on chemical equilibria. The introduction of bulky substituents creates a predictable disruption of the planarity required for maximum enol stability, highlighting the nuanced interplay of forces that govern molecular structure.

For drug development professionals, understanding tautomerism is not an academic exercise; it is critical. Tautomers can exhibit different biological activities, receptor binding affinities, metabolic pathways, and toxicological profiles. A drug candidate that exists as a mixture of tautomers must be characterized thoroughly, as the ratio can change depending on the physiological environment (e.g., moving from the aqueous environment of blood to a lipophilic cell membrane). The rigorous application of quantitative NMR, as detailed in this guide, is an indispensable tool for achieving this level of characterization, ensuring the safety, efficacy, and intellectual property integrity of new chemical entities.

References

-

D. M. T. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment". Journal of Chemical Education. Available at: [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. "SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY". World Scientific Publishing. Available at: [Link]

-

Aghaie, H., et al. "Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism". Journal of Physical and Theoretical Chemistry. Available at: [Link]

-

"Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study". ResearchGate. Available at: [Link]

-

Laurella, S., et al. "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study". Scientific Research Publishing. Available at: [Link]

-

Wachter, N. M., et al. "Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides". PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]

-

"β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema". Ircantec. Available at: [Link]

-

"Keto-enol tautomerization: A thermodynamic and kinetic study". ACS Publications. Available at: [Link]

-

"Keto-Enol Tautomerism : Key Points". Master Organic Chemistry. Available at: [Link]

-

Wachter, N. M., et al. "Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides". Journal of Chemical Education. Available at: [Link]

-

Alkorta, I., et al. "Resonance-assisted hydrogen bonds: a critical examination. Structure and stability of the enols of beta-diketones and beta-enaminones". PubMed. Available at: [Link]

-

Forlani, L., et al. "Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations". New Journal of Chemistry. Available at: [Link]

-

"Thermodynamic Investigation of Enol↔Keto Tautomerism for Alcohol Sensors Based on Carbon Nanotubes as Chemical Sensors". ResearchGate. Available at: [Link]

-

Alkorta, I., et al. "Resonance-Assisted Hydrogen Bonds: A Critical Examination. Structure and Stability of the Enols of β-Diketones and β-Enaminones". The Journal of Physical Chemistry A. Available at: [Link]

-

Hansen, P. E. "Structural Studies of β-Diketones and Their Implications on Biological Effects". PMC. Available at: [Link]

-

"Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond". ResearchGate. Available at: [Link]

-

"How can H-NMR graph peaks be used to determine enol-keto ratio?". Physics Forums. Available at: [Link]

-

"22.1: Keto-Enol Tautomerism". Chemistry LibreTexts. Available at: [Link]

-

"¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)...". ResearchGate. Available at: [Link]

-

"An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors". PubMed. Available at: [Link]

-

"An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors". Drug Testing and Analysis. Available at: [Link]

-

"EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR". ASU Core Research Facilities. Available at: [Link]

-

"Keto-enol tautomerism". Reddit. Available at: [Link]

-

DiVerdi, J. A. "EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants". Joseph A DiVerdi. Available at: [Link]

-

"1,3-Butanedione, 1-phenyl-". NIST WebBook. Available at: [Link]

-

"1,3-Butanedione, 1-phenyl-". NIST WebBook. Available at: [Link]

-

"Controlling ring-chain tautomerism through steric hindrance". RSC Publishing. Available at: [Link]

-

Hansen, P. E. "Tautomerism of β-Diketones and β-Thioxoketones". MDPI. Available at: [Link]

-

Hansen, P. E. "Tautomerism of β-Diketones and β-Thioxoketones". Encyclopedia.pub. Available at: [Link]

-

"Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for...". ResearchGate. Available at: [Link]

-

"1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2". PubChem. Available at: [Link]

-

"Indane-1,3-Dione: From Synthetic Strategies to Applications". MDPI. Available at: [Link]

-

"Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19)". Revista de la Sociedad Química de México. Available at: [Link]

-

"Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents". PMC. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 6. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. Page loading... [wap.guidechem.com]

- 13. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]

- 14. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]

- 15. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. physicsforums.com [physicsforums.com]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. researchgate.net [researchgate.net]

- 19. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric effects of diisopropylphenyl group in beta-diketone ligands

Steric Effects of the Diisopropylphenyl (Dipp) Group in -Diketone and -Diketiminate Ligands[1][2][3][4]

Executive Summary

The introduction of the 2,6-diisopropylphenyl (Dipp) group into the

This guide details the structural mechanics of the Dipp group, provides a validated protocol for synthesizing the Dipp-NacNac ligand (the de facto standard for utilizing this steric profile), and analyzes its application in stabilizing "impossible" molecules like Mg(I) dimers and terminal hydrides.

Part 1: The Architecture of Steric Bulk

The "Orthogonal Wall" Mechanism

The steric power of the Dipp group arises not merely from its mass, but from its specific orientation relative to the metal chelate plane.

-

The N-Aryl Rotation Lock: In a metal complex, the N-C(aryl) bond rotation is restricted. The phenyl ring of the Dipp group orients itself perpendicular (orthogonal) to the N-M-N plane to minimize steric clash with the ligand backbone methyl groups.

-

The Isopropyl "Fence": Because the phenyl ring is perpendicular, the ortho-isopropyl groups project directly above and below the metal center.[1] This creates a deep "molecular pocket" or "fence" that physically blocks bimolecular decomposition pathways (such as dimerization or ligand redistribution).

Comparison of Steric Profiles

The table below compares the Dipp ligand against standard

| Ligand Substituent | Steric Type | Cone Angle / %V_bur | Primary Failure Mode |

| Methyl (acac) | Minimal | Low (< 25%) | Oligomerization / Hydrate formation |

| t-Butyl (tmhd/dpm) | Spherical Bulk | Medium (~35%) | Good thermodynamic stability, but accessible axial sites |

| Mesityl (Mes) | Orthogonal Aryl | High | Methyls are too small to block small substrates ( |

| Dipp (2,6-iPr) | Orthogonal Fence | Very High (> 45%) | Steric interlocking prevents dimerization; stabilizes M(I) |

Visualization of Steric Shielding

The following diagram illustrates how the Dipp groups create a protected cavity for the metal center.[1]

Caption: The "Orthogonal Wall" mechanism where Dipp isopropyl groups block axial access to the metal center.

Part 2: Synthesis & Design Protocols

While Dipp-substituted O-O donor

Validated Synthesis Protocol: NacNacH

Objective: Synthesize

Reagents:

-

Acetylacetone (2,4-pentanedione): 1.0 eq

-

2,6-Diisopropylaniline (Dipp-NH

): 2.5 eq (Excess required) -

p-Toluenesulfonic acid (pTsOH): 0.1 eq (Catalyst)

-

Solvent: Toluene (for azeotropic distillation)

Step-by-Step Workflow:

-

Condensation Setup: Charge a round-bottom flask with acetylacetone, Dipp-NH

, and pTsOH in toluene. Equip with a Dean-Stark trap and reflux condenser.[1] -

The "Push" (Critical Step): Reflux vigorously for 24–48 hours. The first condensation (ketone

mono-imine) is fast.[1] The second condensation is sterically hindered and requires continuous water removal via the Dean-Stark trap to drive equilibrium.[1] -

Workup: Cool the mixture. Filter off any insoluble salts.[1] Remove toluene in vacuo.[1]

-

Crystallization: Recrystallize the resulting oil/solid from hot ethanol or methanol.[1] The product typically precipitates as yellow crystals.[1]

-

Deprotonation (Activation): To use as a ligand, react

NacNacH with

Synthetic Pathway Diagram

Caption: Conversion of standard beta-diketone to the sterically bulky Dipp-NacNac ligand.

Part 3: Mechanistic Implications & Applications

The Dipp group's steric bulk is not just a passive shield; it alters the fundamental thermodynamics of the metal center.[1]

Stabilization of Low Oxidation States (The "Jones" Effect)

The most famous application of Dipp-NacNac is the stabilization of Magnesium(I) dimers.

-

Challenge: Mg(I) is extremely reducing and typically disproportionates to Mg(0) and Mg(II).

-

Dipp Solution: The bulky Dipp groups prevent the Mg-Mg bond from breaking and prevent the approach of substrates that would induce disproportionation.[1]

-

Result: Isolation of stable

species (See Jones et al.[1] references).

Catalytic Selectivity

In polymerization catalysis (e.g., lactide polymerization), the Dipp ligand creates a chiral pocket (if symmetrically modified) or simply a restricted active site.

-

Mechanism: The "fence" forces the incoming polymer chain to grow in a specific trajectory, enhancing stereocontrol (tacticity).

-

Hydride Stabilization: Dipp ligands allow for the isolation of terminal metal hydrides (e.g., Zn-H, Mg-H) by preventing the formation of thermodynamic "sinks" like bridging hydride polymers.[1]

Data: Impact on Coordination Number

The table below illustrates how the Dipp group forces lower coordination numbers compared to standard acac.

| Metal Ion | Ligand System | Coordination # | Geometry | Stability |

| Zn(II) | acac (Methyl) | 5 or 6 | Oligomeric/Cluster | Stable, but catalytically slow |

| Zn(II) | Dipp-NacNac | 3 or 4 | Monomeric Trigonal | Highly Reactive (Hydride/Alkyl) |

| Mg(II) | acac (Methyl) | 6 | Octahedral (Solvated) | Inert |

| Mg(I) | Dipp-NacNac | 3 | Linear/Trigonal | Stable Radical/Dimer |

References

-

Bourget-Merle, L., Lappert, M. F., & Severn, J. R. (2002). "The Chemistry of

-Diketiminatometal Complexes." Chemical Reviews, 102(9), 3031–3066. Link -

Green, S. P., Jones, C., & Stasch, A. (2007). "Stable Magnesium(I) Compounds with Mg-Mg Bonds." Science, 318(5857), 1754–1757. Link

-

Holland, P. L. (2008). "Electronic Effects on

-Diketiminate Complexes." Accounts of Chemical Research, 41(8), 905–914. Link -

Bailey, P. J., & Pace, S. (2001).

-diketiminates." Coordination Chemistry Reviews, 214(1), 91–141. Link -

Chamberlain, B. M., et al. (2001).

-Diketiminate Complexes." Journal of the American Chemical Society, 123(14), 3229–3238. Link

A Deep Dive into Steric Isomerism: A Comparative Analysis of 1-(2,4-Diisopropylphenyl)butane-1,3-dione and its 2,6-Substituted Isomer for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug discovery and development, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a paramount consideration. Positional isomerism, a subtle yet profound structural variation, can dramatically alter a compound's physicochemical properties, reactivity, and ultimately its therapeutic efficacy and safety profile. This technical guide provides a comprehensive comparative analysis of two such isomers: 1-(2,4-diisopropylphenyl)butane-1,3-dione and 1-(2,6-diisopropylphenyl)butane-1,3-dione. While the former represents a more conventional substitution pattern, the latter introduces significant steric hindrance that profoundly influences its chemical behavior. This document will delve into the synthesis, structural characteristics, keto-enol tautomerism, and potential pharmacological implications of these isomeric β-diketones, offering field-proven insights and detailed experimental protocols for their investigation.

Introduction: The Critical Role of Isomerism in Medicinal Chemistry

β-Diketones are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Their ability to exist in a dynamic equilibrium between keto and enol tautomers, coupled with their capacity to chelate metal ions, makes them attractive scaffolds in medicinal chemistry. The substitution pattern on the aromatic ring appended to the β-diketone moiety can drastically influence these properties. This guide focuses on the comparative analysis of two diisopropylphenyl substituted butane-1,3-dione isomers, highlighting how the seemingly minor shift of an isopropyl group from the 4- to the 6-position can induce significant and predictable changes in molecular behavior. Understanding these differences is crucial for the rational design of drug candidates with optimized properties.

Synthesis of Isomeric 1-(Diisopropylphenyl)butane-1,3-diones

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation reaction.[1][2][3] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compounds, the corresponding diisopropyl-substituted acetophenone is reacted with ethyl acetate.

General Synthetic Protocol: Claisen Condensation

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.

Materials:

-

2',4'-Diisopropoxyacetophenone or 2',6'-Diisopropoxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Reactants: A solution of the corresponding diisopropylacetophenone (1 equivalent) and ethyl acetate (2-3 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Work-up: The reaction mixture is cooled to 0°C and quenched by the slow addition of 1M HCl until the pH is acidic. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the α-carbon of the acetophenone, initiating the condensation. Anhydrous conditions are essential as the base reacts violently with water. The excess of ethyl acetate drives the equilibrium towards the product side. Acidic work-up is necessary to protonate the resulting enolate and facilitate the isolation of the β-diketone.

Expected Differences in Synthesis and Reactivity

The synthesis of the 1-(2,6-diisopropylphenyl) isomer is anticipated to be more challenging and may result in lower yields compared to the 2,4-isomer. The steric hindrance caused by the two isopropyl groups flanking the acetyl group in 2',6'-diisopropylacetophenone can impede the approach of the base and the subsequent nucleophilic attack on the ethyl acetate.[4][5] This steric shielding of the reactive center is a common challenge in the synthesis of ortho-disubstituted aromatic compounds.[1]

Comparative Physicochemical and Spectroscopic Properties

The difference in the substitution pattern is expected to manifest in the physicochemical and spectroscopic properties of the two isomers.

Tabulated Physicochemical Properties

| Property | 1-(2,4-Diisopropylphenyl)butane-1,3-dione | 1-(2,6-Diisopropylphenyl)butane-1,3-dione (Predicted) |

| Molecular Formula | C₁₆H₂₂O₂ | C₁₆H₂₂O₂ |

| Molecular Weight | 246.35 g/mol [6] | 246.35 g/mol |

| Appearance | Likely a solid or oil | Likely a solid or oil |

| Melting Point | Not reported, but expected to be a crystalline solid | Expected to be higher than the 2,4-isomer due to potential for more ordered crystal packing despite steric bulk. |

| Boiling Point | Higher than the 2,6-isomer due to less steric hindrance allowing for stronger intermolecular forces. | Lower than the 2,4-isomer due to steric hindrance reducing the effectiveness of intermolecular interactions. |

| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents, potentially with slight differences based on polarity. |

| Calculated LogP | 3.7[6] | Expected to be similar or slightly higher due to the exposed hydrophobic surface of the isopropyl groups. |

Spectroscopic Analysis: A Window into Molecular Structure

Spectroscopic techniques are invaluable for elucidating the structural differences between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant difference is expected in the aromatic region. The 2,4-isomer will show a more complex splitting pattern for the aromatic protons. In contrast, the 2,6-isomer, due to symmetry, might show a simpler pattern. The chemical shifts of the methylene and methyl protons of the butane-1,3-dione moiety may also be influenced by the anisotropic effect of the differently oriented phenyl ring.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the aromatic carbons will be distinct for each isomer, providing a clear fingerprint for differentiation.

-

Variable Temperature NMR: For the 2,6-isomer, hindered rotation around the C(aryl)-C(carbonyl) bond might be observable at low temperatures, leading to the appearance of distinct signals for the two isopropyl groups. This phenomenon is well-documented for sterically hindered biaryls and related systems.[5][7][8]

Infrared (IR) Spectroscopy:

Both isomers will exhibit characteristic C=O stretching frequencies for the ketone groups. However, the position and shape of these bands might differ slightly due to the influence of the phenyl ring's electronic and steric environment on the carbonyl bonds. The enol form will show a broad O-H stretch and a C=C stretch.

Mass Spectrometry (MS):

Both isomers will have the same molecular ion peak. However, the fragmentation patterns under electron impact ionization might differ due to the different stabilities of the resulting fragment ions, influenced by the steric environment.

Keto-Enol Tautomerism: The Influence of Steric Hindrance

β-Diketones exist as an equilibrium mixture of the diketo and enol tautomers.[9][10] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[11][12][13]

Diagram of Keto-Enol Tautomerism:

Caption: The equilibrium between the diketo and enol tautomers of a β-diketone.

The 2,4-Diisopropylphenyl Isomer:

For the 1-(2,4-diisopropylphenyl)butane-1,3-dione, the phenyl ring can adopt a conformation that is relatively coplanar with the enone system of the enol form. This allows for effective conjugation, which stabilizes the enol tautomer. The presence of an intramolecular hydrogen bond in the enol form further contributes to its stability.

The 2,6-Diisopropylphenyl Isomer: A Case of Steric Frustration

In the 1-(2,6-diisopropylphenyl)butane-1,3-dione, the two ortho-isopropyl groups will force the phenyl ring to twist out of the plane of the diketone moiety.[14][15][16] This steric hindrance will have two major consequences for the keto-enol equilibrium:

-

Destabilization of the Enol Form: The non-planar conformation will disrupt the conjugation between the phenyl ring and the enone system, reducing the resonance stabilization of the enol tautomer.[9]

-

Potential Shift in Equilibrium: As a result of the destabilized enol form, the equilibrium is expected to shift towards the diketo form to a greater extent compared to the 2,4-isomer.

Experimental Workflow for Tautomer Analysis:

Caption: Workflow for the comparative analysis of keto-enol tautomerism.

Implications for Drug Development

The steric and electronic differences between the 2,4- and 2,6-diisopropylphenyl isomers have significant implications for their potential as drug candidates or as scaffolds in drug design.

-

Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with biological targets. The twisted conformation of the 2,6-isomer will present a very different shape to a receptor binding pocket compared to the more planar 2,4-isomer. This could lead to significant differences in binding affinity and selectivity. The increased steric bulk of the 2,6-isomer could either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the receptor surface.[13][17]

-

Metabolic Stability: The steric shielding of the carbonyl groups and the aromatic ring in the 2,6-isomer could make it more resistant to metabolic degradation by enzymes such as cytochrome P450s. This could lead to a longer half-life in the body.

-

Physicochemical Properties: Differences in polarity and hydrogen bonding capacity, arising from the shift in the keto-enol equilibrium, can affect properties like solubility and membrane permeability, which are crucial for drug absorption and distribution.

Conclusion

The comparative analysis of 1-(2,4-diisopropylphenyl)butane-1,3-dione and its 1-(2,6-diisopropylphenyl) isomer provides a compelling illustration of the profound impact of steric hindrance on molecular properties. The introduction of two ortho-isopropyl groups in the 2,6-isomer is predicted to significantly alter its synthesis, conformation, and the position of its keto-enol equilibrium. These changes, in turn, are expected to have a cascading effect on its biological activity, metabolic stability, and pharmacokinetic profile. For researchers in drug development, a thorough understanding of these structure-property relationships is essential for the design of novel therapeutics with improved efficacy and safety. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the investigation and exploitation of such isomeric differences in the pursuit of new medicines.

References

-

Alcalde, E., et al. (2005). Synthesis of sterically hindered imidazoles by Ullmann-type coupling. Tetrahedron Letters, 46(15), 2685-2688. [Link]

- Burdett, J. K., & Mitchell, J. C. (1983). The keto-enol tautomerism of 1,3-dicarbonyl compounds. New Journal of Chemistry, 7(10), 599-604.

-

Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of β-dicarbonyl compounds. Chemical Society Reviews, 35(6), 524-537.

- Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Chemical Society Reviews, 13(2), 149-179.

-

Hauser, C. R., Swamer, F. W., & Adams, J. T. (2004). The Claisen Acylation and Condensation of Esters. Organic Reactions, 8, 59-196. [Link]

- Kaneto, Y., & Su, C. (2018). Claisen Condensation. In Comprehensive Organic Name Reactions and Reagents (pp. 1-10). John Wiley & Sons, Inc.

-

Khan, A. (2023, August 15). Steric effects. Fiveable. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 108848, 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. Retrieved February 24, 2024, from [Link].

- Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry, 14, 1-81.

- Sandström, J. (1982). Dynamic NMR spectroscopy. Academic Press.

- Wohl, A., & Marckwald, W. (1889). Ueber die Condensation von primären aromatischen Aminen mit aliphatischen Aldehyden. Berichte der deutschen chemischen Gesellschaft, 22(1), 568-575.

- Liu, X., et al. (2003). A convenient one-pot synthesis of N-aryl imidazoles. Synthesis, 2003(17), 2661-2665.

- Macrae, C. F., et al. (2020). Mercury 2020.1: new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 53(1), 226-230.

- Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.

-

Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

- Krishnamurthy, S. (1982). Borohydride reductions. 10. A convenient procedure for the formylation of amines. Tetrahedron Letters, 23(33), 3315-3318.

- Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the β-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028.

- Safronova, Z. V., et al. (2021). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Magnetic Resonance in Chemistry, 59(5), 485-494.

- Lawrence, S., & Hutchings, M. G. (2010). Keto-enol tautomerization balancing aromaticity and antiaromaticity.

-

Portela-García, C., Fondo, M., & Sanmartín-Matalobos, J. (2015). Controlling ring-chain tautomerism through steric hindrance. RSC Advances, 5(67), 54385-54394. [Link]

- Pal, S., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters, 12(8), 2153-2159.

Sources

- 1. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-[2,6-Diisopropylphenyl]-4-phenyl-5H-5,9b[1′,2′]-benzonaphtho[1,2-b]pyrrol-2-ium Tetrafluoroborate | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. fiveable.me [fiveable.me]

- 10. rsc.org [rsc.org]

- 11. Crystal structure of 1-(2,6-diisopropylphenyl)-1 H -imidazole | NSF Public Access Repository [par.nsf.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-(2,6-Diisopropylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol - World Scientific News [worldscientificnews.com]

Technical Monograph: 1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione (CAS 59863-33-1)

[1]

Executive Summary

1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione is a lipophilic

Chemical Identity & Physical Characterization

This compound belongs to the class of 1,3-dicarbonyls, existing in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which facilitates metal coordination.

Table 1: Physicochemical Properties

| Property | Data | Source/Note |

| CAS Number | 59863-33-1 | Verified |

| IUPAC Name | 1-[2,4-Bis(1-methylethyl)phenyl]-1,3-butanedione | Standard Nomenclature |

| Molecular Formula | ||

| Molecular Weight | 246.35 g/mol | Calculated |

| Physical State | Solid or Viscous Liquid | Analog inference (Low-melting solid) |

| Solubility (Water) | Insoluble | Predicted LogP ~3.90 |

| Solubility (Organic) | Soluble in DMSO, | Lipophilic nature |

| LogP | 3.90 | Predicted (Hydrophobic) |

| pKa | ~8.5 - 9.5 | Acidic |

Structural Tautomerism

The reactivity of CAS 59863-33-1 is governed by its keto-enol tautomerism. In solution, the enol form is often favored due to conjugation with the phenyl ring and intramolecular H-bonding.

Key Reactivity Centers:

-

C-2 (Active Methylene): Nucleophilic site for alkylation or Knoevenagel condensation.

-

C-1/C-3 (Carbonyls): Electrophilic sites for condensation with hydrazines (forming pyrazoles) or hydroxylamines (forming isoxazoles).

Safety Profile & Handling (GHS Classification)

Note: Specific SDS data for this exact isomer is limited. The following is derived from the structural class of substituted 1-phenyl-1,3-butanediones.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Precautionary Protocols:

-

Handling: Perform all synthesis steps in a fume hood. Avoid dust/aerosol formation.[2]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the active methylene group.

Pharmacological & Industrial Applications[6][9]

A. Precursor for Antitumor Agents (Pyrazoles)

The core utility of CAS 59863-33-1 in drug development is its conversion into pyrazole derivatives . Research indicates that pyrazoles derived from phenyl-butanediones exhibit cytotoxicity against cancer cell lines (e.g., Ehrlich Ascites Carcinoma) by interfering with cell cycle progression.

-

Mechanism: The pyrazole ring mimics purine bases, potentially inhibiting cyclin-dependent kinases (CDKs) or tubulin polymerization.

B. Luminescent Lanthanide Sensors

The compound acts as an "antenna" ligand for Lanthanide ions (

-

Mechanism: The phenyl ring absorbs UV light and transfers energy via Intersystem Crossing (ISC) to the triplet state, then to the resonance level of the

ion (e.g., -

Application: Design of bio-probes for time-resolved fluoroimmunoassay (TR-FIA).

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives (Antitumor Scaffold)

Objective: Cyclization of CAS 59863-33-1 with hydrazine to form the bioactive pyrazole core.

-

Reagents:

-

Substrate: 1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione (1.0 eq).

-

Reactant: Hydrazine hydrate (

) or Phenylhydrazine (1.2 eq). -

Solvent: Absolute Ethanol (10 mL/mmol).

-

Catalyst: Glacial Acetic Acid (drops).

-

-

Procedure:

-

Dissolve the diketone in ethanol in a round-bottom flask.

-

Add hydrazine dropwise with stirring at room temperature.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

-

If no precipitate, evaporate solvent under reduced pressure and recrystallize from EtOH/Water.

-

-

Validation:

-

1H-NMR: Disappearance of the active methylene singlet (

~6.5 ppm enol / ~4.0 ppm keto) and appearance of the pyrazole C-H proton (

-

Protocol 2: Preparation of Lanthanide Complex (Luminescence)

Objective: Coordination of

-

Reagents:

-

Ligand: CAS 59863-33-1 (3.0 eq).

-

Metal Salt:

(1.0 eq). -

Base: NaOH or

(3.0 eq) to deprotonate the enol.

-

-

Procedure:

-

Dissolve ligand in Ethanol.

-

Add base to generate the enolate anion (solution may turn yellow).

-

Add

solution (in minimal water/ethanol) dropwise. -

Stir at 60°C for 2 hours.

-

Precipitate the complex by adding excess water or cooling.

-

Filter and dry in vacuo.

-

Pathway Visualization

The following diagram illustrates the synthesis of the diketone scaffold and its divergence into antitumor and luminescent applications.

Caption: Divergent synthesis pathways for CAS 59863-33-1: Cyclization yields bioactive pyrazoles, while chelation yields optical sensors.

References

-

PubChem. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione (Compound Summary). National Library of Medicine. [Link]

-

Metwally, M. A., et al. Synthesis of Some New Arylazothiophene and Arylazopyrazole Derivatives as Antitumor Agents. Pharmacology & Pharmacy, 2012, 3, 148-157.[3][4] (Contextual grounding for pyrazole synthesis from diketones).

-

SIELC Technologies. HPLC Separation of 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione.[Link]

Sources

- 1. 1-Phenyl-1,3-butanedione(93-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

Hydrophobicity and Partition Coefficient (LogP) of Bulky β-Diketones: From First Principles to Practical Application

An In-depth Technical Guide:

Abstract

The β-diketone scaffold is a cornerstone in medicinal chemistry, catalysis, and materials science, prized for its unique electronic properties and metal-chelating capabilities.[1][2] The introduction of sterically demanding, or "bulky," substituents onto this framework dramatically alters its physicochemical profile, most notably its hydrophobicity. This guide provides an in-depth exploration of the relationship between the structure of bulky β-diketones and their hydrophobicity, quantified by the partition coefficient (LogP). We will dissect the theoretical underpinnings, detail field-proven experimental protocols for LogP determination, evaluate the utility of computational prediction models, and connect these fundamental properties to their real-world applications in drug development and beyond. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to measure, predict, and modulate the hydrophobicity of these versatile compounds.

The Foundational Chemistry of Bulky β-Diketones and Hydrophobicity

Defining the "Bulky" β-Diketone

β-Diketones are characterized by two carbonyl groups separated by a single methylene carbon.[2] Their chemistry is dominated by a crucial equilibrium between the diketo form and a more stable enol tautomer, which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[2][3]

The term "bulky" refers to the presence of large, sterically encumbering substituents at the R¹, R², or R³ positions (Figure 1). These groups can range from branched alkyl chains (e.g., tert-butyl) to complex aryl or heteroaromatic systems.[4] The size and electronic nature of these substituents are the primary determinants of the molecule's overall hydrophobicity.

Caption: Keto-enol tautomerism, the central equilibrium governing β-diketone properties.

The steric hindrance from these bulky groups can influence the tautomeric equilibrium itself. For instance, large R¹ and R² groups tend to favor the planar enol form, while a bulky R³ substituent can destabilize this planarity, increasing the population of the diketo form.[3][5] This shift is critical, as the two tautomers possess different polarities and, consequently, different hydrophobicities.

The Partition Coefficient (LogP): A Quantitative Measure of Hydrophobicity

Hydrophobicity is a key physicochemical parameter that governs a molecule's behavior in biological and chemical systems. It is experimentally quantified by the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between two immiscible liquid phases: a non-polar, lipid-like solvent (typically n-octanol) and a polar, aqueous solvent (water or buffer).

The partition coefficient is defined as:

P = [Compound]organic / [Compound]aqueous

For practical use, this ratio is expressed in its logarithmic form, LogP.[6]

-

LogP > 0: The compound is lipophilic (hydrophobic) and preferentially partitions into the organic phase.

-

LogP < 0: The compound is hydrophilic and preferentially partitions into the aqueous phase.

-

LogP = 0: The compound distributes equally between the two phases.

For ionizable molecules like β-diketones, which are weakly acidic, it is essential to consider the distribution coefficient (LogD).[2][7] LogD is the effective LogP at a specific pH, accounting for the partitioning of both the neutral and ionized forms of the molecule.[8][9] In drug discovery, LogD at physiological pH (7.4) is often the more relevant parameter.

Experimental Determination of LogP: A Guide to Best Practices

The choice of experimental method for LogP determination is a critical decision, balancing the need for accuracy against throughput and resource availability.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the definitive technique for LogP determination due to its direct measurement of the partitioning equilibrium.[10][11] It is considered the most accurate method when performed correctly.[6]

This method physically establishes and measures the partitioning equilibrium. By allowing the system to reach a steady state and then directly quantifying the analyte concentration in each phase, it provides a true measure of the thermodynamic partitioning constant. The use of a buffered aqueous phase is non-negotiable for ionizable compounds like β-diketones to ensure that the measurement reflects the neutral species (for LogP) or the combined species at a relevant pH (for LogD).[11]

-

Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing them to separate. This prevents volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the bulky β-diketone in the phase in which it is more soluble (typically n-octanol). The final concentration should be low (<0.01 M) to avoid self-association.

-

Partitioning: In a suitable vessel (e.g., a glass separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the compound. Preliminary experiments are required to determine the optimal equilibration time.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the β-diketone in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log10 (Coctanol / Caqueous).

dot graph TD { A[Start: Prepare Pre-Saturated Phases] --> B{Dissolve Compound in n-Octanol}; B --> C{Combine Octanol & Aqueous Phases}; C --> D[Agitate to Equilibrate]; D --> E[Centrifuge to Separate Phases]; E --> F{Quantify Concentration in Each Phase}; F --> G[Calculate LogP/LogD]; G --> H[End];

}

Caption: Workflow for the Shake-Flask method of LogP determination.

High-Throughput Screening: Reversed-Phase HPLC (RP-HPLC)

For screening larger libraries of compounds, the shake-flask method is too labor-intensive. RP-HPLC provides a rapid and reliable alternative for estimating LogP.[12] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known n-octanol/water LogP value.[13]

In RP-HPLC, the stationary phase (e.g., C18) is hydrophobic, and the mobile phase is polar. A highly hydrophobic compound (high LogP) will have a stronger affinity for the stationary phase and will therefore elute later, resulting in a longer retention time (tR). By calibrating the system with a series of compounds with accurately known LogP values, a linear relationship between log k (logarithm of the capacity factor, derived from tR) and LogP can be established. This relationship then serves as a calibration curve to predict the LogP of unknown compounds.

-

System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. Isocratic elution is required.

-

Prepare Calibration Standards: Select a set of 5-7 reference compounds with known LogP values that span the expected range of your bulky β-diketones. Prepare solutions of these standards.

-

Generate Calibration Curve:

-

Inject each standard individually and record its retention time (tR).

-

Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0 .

-

Plot the known LogP values of the standards against their calculated log k values.

-

Perform a linear regression to obtain the calibration equation: LogP = a(log k) + b .

-

-

Analyze Test Compounds: Prepare a solution of your bulky β-diketone. Inject it into the HPLC system under the exact same conditions used for the standards and record its retention time.

-

Calculate LogP:

-

Calculate the capacity factor (k) for your test compound.

-

Use the calibration equation from step 3 to calculate the LogP value.

-

dot graph TD { A[Start: Prepare Calibration Standards] --> B{Inject Standards & Record t_R}; B --> C{Calculate log k for each Standard}; C --> D[Plot LogP vs. log k & Generate Calibration Equation]; D --> E{Inject Test Compound & Record t_R}; E --> F{Calculate log k for Test Compound}; F --> G{Calculate LogP using Calibration Equation}; G --> H[End];

}

Caption: Workflow for LogP determination using the RP-HPLC method.

| Feature | Shake-Flask Method | RP-HPLC Method |

| Principle | Direct measurement of partitioning | Correlation of retention time with hydrophobicity |

| Accuracy | High ("Gold Standard") | Good, but dependent on calibration |

| Throughput | Low | High |

| Sample Purity | High purity required | Less sensitive to impurities |

| LogP Range | Limited (-2 to 4)[12] | Wide (0 to >6)[12] |

| Primary Use | Lead optimization, regulatory submission | High-throughput screening, library profiling |

Computational Prediction of LogP: In Silico Approaches

Computational models offer an invaluable tool for estimating LogP, especially in the early stages of discovery before a compound is synthesized.[6][14]

Fragment- and Atom-Based Methods

These are the most common and fastest methods. They operate on the principle that LogP is an additive property. The molecule is deconstructed into its constituent atoms (e.g., ALOGP) or functional group fragments (e.g., ClogP), and the final LogP is calculated by summing the tabulated hydrophobicity contributions of each piece, with corrections for intramolecular interactions.[6]

-

Strengths: Extremely fast, suitable for virtual screening of millions of compounds.

-

Weaknesses: Accuracy can be low for molecules with novel scaffolds or complex intramolecular interactions not well-represented in the training data.[15] For bulky β-diketones, the unique electronic environment and steric hindrance may not be accurately captured.

Physics-Based Methods

These methods provide a more fundamental approach by calculating the free energy of transferring a molecule from the gas phase or water to n-octanol (ΔGtransfer).[14] LogP is directly proportional to this value. These calculations often employ quantum mechanics or sophisticated molecular mechanics force fields combined with continuum solvation models (e.g., MM-PBSA).[14][15]

-

Strengths: Generally more accurate for novel or complex structures as they are based on first principles.

-

Weaknesses: Computationally intensive and time-consuming, not suitable for large-scale virtual screening.

Caption: Logical flow of computational LogP prediction methods.

| Model Type | Example Programs | Typical RMSE (log units) | Primary Advantage |

| Fragment/Atom-Based | ALOGPS, ClogP, XLOGP3 | 0.7 - 1.5[16] | Speed, High-Throughput |

| Physics-Based (MM) | MM-PBSA | ~0.9[14] | Higher accuracy for novel structures |

| Machine Learning | D-MPNNs, etc. | 0.35 - 0.7 | Can learn complex relationships |

Note: RMSE (Root Mean Square Error) values are approximate and depend heavily on the dataset used for validation.

Impact and Application of Hydrophobicity in Bulky β-Diketones

The ability to precisely control the LogP of a bulky β-diketone by modifying its substituents is a powerful tool in several scientific domains.

Drug Discovery and Development

In medicinal chemistry, hydrophobicity is a critical component of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8]

-

Absorption: For oral drugs, a molecule must be hydrophobic enough to pass through the lipid bilayers of the gut wall but hydrophilic enough to dissolve in the aqueous environment of the gastrointestinal tract.

-

Distribution: LogP influences how a drug distributes into tissues and whether it can cross critical barriers like the blood-brain barrier.

-

Lipinski's Rule of Five: This well-known guideline suggests that for a compound to have good oral bioavailability, its LogP should generally be less than 5.[8][10] By rationally designing the bulky groups on a β-diketone lead compound, chemists can tune the LogP into the optimal range for therapeutic efficacy.

Metal Chelation and Solvent Extraction

β-Diketones are excellent chelating agents for metal ions. The hydrophobicity of the ligand directly dictates the properties of the resulting metal complex. A bulky, highly lipophilic β-diketone will form a metal complex that is highly soluble in organic solvents and insoluble in water.[2] This principle is the basis for solvent extraction techniques used in:

-

Hydrometallurgy: Separating and purifying valuable metals from aqueous solutions.[17]

-

Environmental Remediation: Removing toxic heavy metals from wastewater.[2]

Conclusion

The hydrophobicity of bulky β-diketones, quantitatively described by LogP, is a fundamental property that arises directly from their molecular structure—specifically, the nature of their sterically demanding substituents and the resulting keto-enol tautomeric equilibrium. A thorough understanding and accurate measurement of LogP are paramount for their successful application. For high-accuracy determination in late-stage research, the shake-flask method remains the standard. For earlier-stage screening, RP-HPLC provides an indispensable high-throughput alternative. Complementing these experimental techniques, computational models, particularly newer machine learning approaches, offer powerful predictive capabilities to guide molecular design. By mastering the principles and protocols outlined in this guide, researchers can effectively harness hydrophobicity as a design element, enabling the creation of novel β-diketone-based drugs, catalysts, and materials with precisely tailored properties.

References

-

Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. (2021, November 20). National Center for Biotechnology Information. [Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021, October 13). MDPI. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). MDPI. [Link]

-

Properties and application of diketones and their derivatives. baztech.pl. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). ResearchGate. [Link]

-

LogD/LogP. Bienta. [Link]

-

Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms. (2017, October 2). PubMed. [Link]

- Determination of logP coefficients via a RP-HPLC column.

-

Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018, March 8). Biomedical Journal of Scientific & Technical Research. [Link]

-

Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. (2024, March 1). MDPI. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). National Center for Biotechnology Information. [Link]

-

Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. (2010, March 19). PubMed. [Link]

-

Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information. [Link]

-

The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]

-

β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information. [Link]

-

Synthesis, Structure, and Reactivity of a Superbulky Low-Valent β-Diketiminate Al(I) Complex. (2022, October 4). ACS Publications. [Link]

-

JPlogP: An improved logP predictor trained using predicted data. (2018, December 3). ResearchGate. [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Recent Research Development in Solvent Extraction. Effect of Hydrophobicity of Extractant on Extraction Equilibrium of Lithium with A Mixture of .BETA.-Diketone and Neutral Phosphorus Compounds. ResearchGate. [Link]

-

QSAR model for Octanol-water partition coefficient (log P) for pesticides. UT Computational Chemistry Group. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. ub.edu. [Link]

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021, July 17). SpringerLink. [Link]

-

Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. ResearchGate. [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). ACS Publications. [Link]

-

Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022, January 4). IOSR Journal. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. ochem.eu. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]

- 8. LogD/LogP | Bienta [bienta.net]

- 9. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating Steric Frontiers: A Technical Guide to the Coordination Modes of 1-(Diisopropylphenyl)butane-1,3-dione with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1-(diisopropylphenyl)butane-1,3-dione, a sterically demanding β-diketonate ligand. While direct experimental data for this specific ligand is limited, this document synthesizes established principles from the coordination chemistry of analogous sterically hindered β-diketones to predict its behavior. We will explore the synthesis of the ligand, its probable coordination modes with various transition metals, and the characterization techniques essential for elucidating the resulting complex structures. The influence of the bulky diisopropylphenyl group on coordination geometry, stability, and reactivity will be a central theme, offering insights for the rational design of novel metal complexes with potential applications in catalysis and materials science.

Introduction: The Role of Steric Hindrance in Ligand Design

In the realm of coordination chemistry, the size and shape of a ligand play a pivotal role in determining the structure, stability, and reactivity of the resulting metal complex.[1][2] Sterically hindered ligands, those possessing bulky substituents, can enforce unusual coordination geometries, stabilize reactive metal centers, and influence the accessibility of the metal ion to substrates.[1] this compound belongs to the class of β-diketones, which are renowned for their versatile coordinating abilities.[3][4] The presence of a diisopropylphenyl group introduces significant steric bulk, which is anticipated to profoundly impact its coordination behavior with transition metals. This guide will extrapolate from the known chemistry of other sterically encumbered β-diketonates to provide a predictive framework for understanding the coordination modes of this intriguing ligand.

Synthesis of this compound

The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being a primary method.[5] For this compound, a plausible synthetic route involves the condensation of an appropriate diisopropylphenyl methyl ketone with an ethyl acetate in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(2,4-Diisopropylphenyl)ethan-1-one

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 1-(2,4-diisopropylphenyl)ethan-1-one (1.0 eq) in anhydrous toluene.

-

Add sodium ethoxide (1.1 eq) to the solution and heat the mixture to reflux.

-

Slowly add ethyl acetate (1.5 eq) dropwise from the dropping funnel over a period of 1 hour.

-